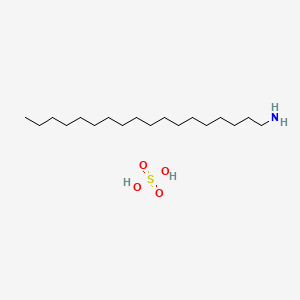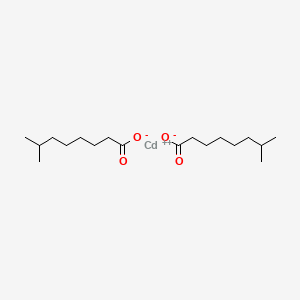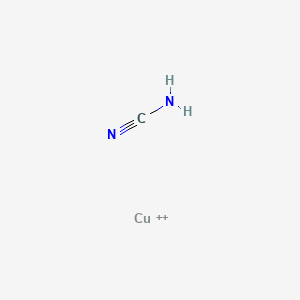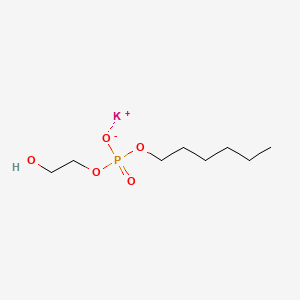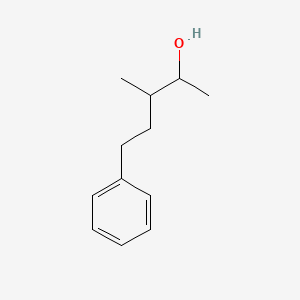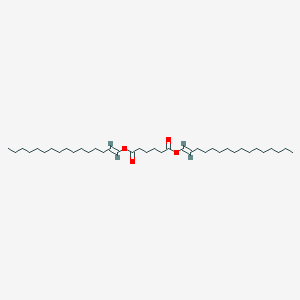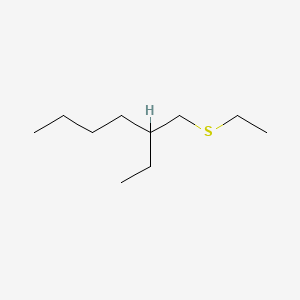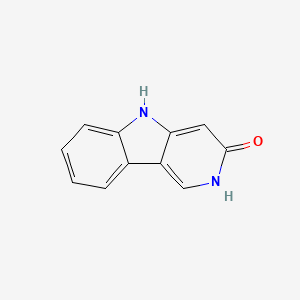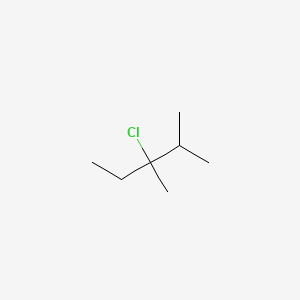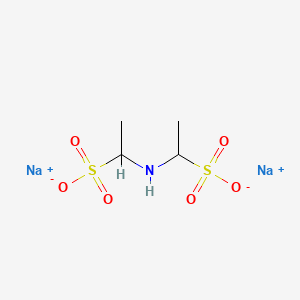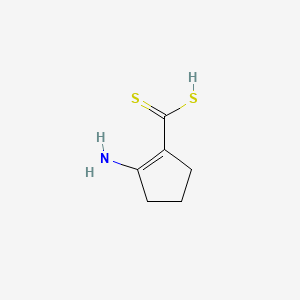
1-Cyclopentene-1-carbodithioic acid, 2-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentene-1-carbodithioic acid, 2-amino- is a compound that has garnered attention due to its unique chemical structure and potential applications. This compound is known for its ability to form complexes with metals, making it valuable in various fields of research and industry.
Preparation Methods
The synthesis of 1-Cyclopentene-1-carbodithioic acid, 2-amino- typically involves the reaction of cyclopentanone with carbon disulfide and ammonia. The reaction conditions often include the use of a base to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-Cyclopentene-1-carbodithioic acid, 2-amino- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The amino and dithioic acid groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentene-1-carbodithioic acid, 2-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their structural and catalytic properties.
Biology: The compound’s ability to chelate metals makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antifungal and antibacterial treatments.
Industry: It is used in the production of various industrial chemicals and materials, including catalysts and stabilizers.
Mechanism of Action
The mechanism of action of 1-Cyclopentene-1-carbodithioic acid, 2-amino- involves its ability to chelate metal ions. This chelation can disrupt metal-dependent processes in biological systems, leading to its potential use as an antifungal or antibacterial agent. The molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with metals is a key aspect of its activity.
Comparison with Similar Compounds
1-Cyclopentene-1-carbodithioic acid, 2-amino- can be compared with other similar compounds, such as:
2-Amino-1-cyclopentene-1-dithiocarboxylic acid: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N-alkylated derivatives:
Other dithiocarbamates: Compounds with similar dithiocarbamate groups but different core structures, affecting their chelating abilities and applications.
Properties
CAS No. |
20735-33-5 |
|---|---|
Molecular Formula |
C6H9NS2 |
Molecular Weight |
159.3 g/mol |
IUPAC Name |
2-aminocyclopentene-1-carbodithioic acid |
InChI |
InChI=1S/C6H9NS2/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H,8,9) |
InChI Key |
QEPNQAYQEUPDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)N)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


